Selenium dimethyldithiocarbamate

Description

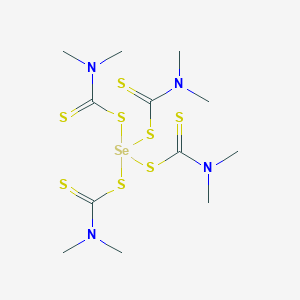

Structure

2D Structure

Properties

IUPAC Name |

[tris(dimethylcarbamothioylsulfanyl)-λ4-selanyl] N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4S8Se/c1-13(2)9(17)21-25(22-10(18)14(3)4,23-11(19)15(5)6)24-12(20)16(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKCUQDTMDYZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S[Se](SC(=S)N(C)C)(SC(=S)N(C)C)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4S8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021263 | |

| Record name | Selenium tetrakis(dimethyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Methyl selenac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN CARBON DISULFIDE, BENZENE, CHLOROFORM; INSOL IN WATER, DILUTE CAUSTIC, GASOLINE | |

| Record name | SELENIUM DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.58 | |

| Record name | SELENIUM DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW POWDER OR CRYSTALS | |

CAS No. |

144-34-3 | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, tetraanhydrosulfide with orthothioselenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, tetraanhydrosulfide with orthothioselenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium tetrakis(dimethyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrakis(dimethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRAKIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C3RYF6QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140-172 °C | |

| Record name | SELENIUM DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Design

Conventional Synthesis Routes for Selenium Dimethyldithiocarbamate (B2753861)

The traditional methods for synthesizing selenium dimethyldithiocarbamate primarily involve the reaction of a dithiocarbamate (B8719985) salt with a selenium-containing compound or the use of activated elemental selenium.

A common and straightforward method for the preparation of this compound involves the reaction of sodium dimethyldithiocarbamate with a suitable selenium compound. Sodium dimethyldithiocarbamate itself is synthesized by reacting carbon disulfide with dimethylamine (B145610) in the presence of sodium hydroxide. wikipedia.orggoogle.com This water-soluble salt then serves as a key building block.

The subsequent reaction with a selenium compound, such as selenium tetrachloride or selenium dioxide, leads to the formation of this compound. nih.govyoutube.com For instance, the reaction with selenium dioxide involves the displacement of the oxide groups by the dimethyldithiocarbamate ligands. The precise stoichiometry and reaction conditions are critical to ensure the formation of the desired tetra-substituted selenium compound.

Another approach involves the use of sodium selenite (B80905) or sodium selenate (B1209512) as the selenium source. nih.govnih.govresearchgate.net These reactions often require specific pH adjustments and the presence of a suitable solvent to facilitate the formation of the this compound complex.

Elemental selenium can also be utilized as a starting material for the synthesis of this compound. youtube.comnih.gov However, due to the relatively low reactivity of elemental selenium, it often needs to be "activated." This can be achieved by converting it into a more reactive species. For example, elemental selenium can be reacted with a strong reducing agent to form a selenide (B1212193), which is then reacted with a suitable precursor. Alternatively, selenium can be dissolved in a strong acid, such as nitric acid, to form selenous acid, which can then be used in subsequent reactions. youtube.com

Organoselenium Precursor Development for Advanced Applications

The demand for precise and conformal thin films in various technological fields has driven the development of specialized organoselenium precursors. This compound has emerged as a promising candidate for such applications.

Role of this compound as a Chalcogen Precursor in Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level control. The choice of precursors is paramount to the success of the ALD process, and they must exhibit a specific set of properties, including sufficient volatility, thermal stability within the ALD temperature window, and appropriate reactivity.

This compound, also known as SDMDTC, has been investigated as a chalcogen precursor for the ALD of metal selenide thin films. nih.govacs.orgresearchgate.netbohrium.comacs.orgnih.govfigshare.com It is a tetravalent selenium compound that has shown promise as a less toxic alternative to the highly hazardous hydrogen selenide (H₂Se) gas. acs.orgfigshare.com

In 2019, the ALD of antimony selenide (Sb₂Se₃) was successfully demonstrated using this compound as the selenium source in conjunction with tris(dimethylamino)antimony (B3152151) as the metal precursor. acs.orgfigshare.com The deposition was carried out at 150 °C, and the compound's volatility was found to be sufficient at this temperature. nih.govacs.org However, thermal gravimetric analysis (TGA) indicated that it decomposes above 165 °C, suggesting a narrow ALD window. nih.govacs.org The use of SDMDTC represents a significant development as it is one of the few tetravalent selenium compounds to be employed as a selenium precursor in ALD. nih.govacs.org

Comparison with Alternative Organoselenium Precursors

The performance of this compound as an ALD precursor can be better understood by comparing it with other classes of organoselenium compounds.

Bis(trialkylsilyl)selenides, such as bis(trimethylsilyl)selenide, are another important class of organoselenium precursors for ALD. nih.govresearchgate.netnih.govresearchgate.net These compounds are known for their high volatility and reactivity, which are desirable properties for ALD precursors. nih.gov They have been successfully used to deposit a variety of metal selenide films. acs.orgresearchgate.net

A key advantage of bis(trialkylsilyl)selenides is their clean reaction chemistry. researchgate.net The reaction with metal halides often produces volatile trialkylsilyl halide byproducts that can be easily removed from the reactor. researchgate.net However, a significant drawback of bis(trialkylsilyl)selenides is their high sensitivity to air and moisture, which makes them difficult to handle and requires stringent inert atmosphere techniques. nih.govresearchgate.net

In contrast, this compound offers the advantage of being a commercially available solid, which can simplify handling and storage. acs.org While its ALD window may be narrower than that of some bis(trialkylsilyl)selenides, its lower toxicity profile compared to H₂Se and potentially better stability than some silyl (B83357) selenides make it an attractive alternative for specific applications. nih.govacs.org

| Precursor Class | Advantages | Disadvantages |

| This compound | Commercially available solid, Less toxic than H₂Se | Narrow ALD window, Limited reactivity data with various metal precursors |

| Bis(trialkylsilyl)selenides | High volatility and reactivity, Clean reaction byproducts | Highly sensitive to air and moisture, Difficult to handle |

Bis(trialkylstannyl)selenides

Bis(trialkylstannyl)selenides have emerged as a viable class of selenium precursors for ALD. nih.govresearchgate.net These compounds, structurally related to their silicon analogs, bis(trialkylsilyl)selenides, offer the advantage of reduced air sensitivity, which simplifies handling and storage. researchgate.net The synthesis of these precursors typically involves the reaction of a lithium or sodium selenide salt with a trialkyltin halide. The nature of the alkyl groups (R) on the tin atom can be modified to tune the precursor's volatility and reactivity. For instance, bulkier alkyl groups can increase steric hindrance, potentially influencing the reactivity and thermal stability of the precursor. Research has shown that bis(trialkylstannyl)selenides can be effective in depositing metal selenide thin films. nih.gov

Cyclic Silylselenides

Cyclic silylselenides represent a significant advancement in the design of selenium precursors for ALD. nih.govresearchgate.net These compounds exhibit a well-balanced profile of reactivity and stability, making them highly promising for controlled film growth. acs.orgresearchgate.netresearchgate.netresearchgate.net Their synthesis is often cost-effective, starting from readily available chlorosilanes. acs.orgnih.govresearchgate.net

A common synthetic route involves the reaction of an alkali metal selenide, such as lithium selenide (Li₂Se) or sodium selenide (Na₂Se), with a dihaloorganosilane. nih.gov For example, reacting Li₂Se with 1,2-bis(chlorodimethylsilyl)ethane (B1585126) can yield a five-membered cyclic silylselenide. chemistryviews.org The ring size and the number of selenium and silicon atoms within the ring can be varied to fine-tune the precursor's properties. nih.gov

Key advantages of cyclic silylselenides include:

Improved Air and Moisture Resistance: Compared to their linear counterparts, the cyclic structure offers enhanced stability against hydrolysis and oxidation, which is a significant advantage for practical applications. researchgate.netchemistryviews.org

Favorable Thermal Properties: They possess sufficient volatility and thermal resistance to be suitable for ALD processes, which typically occur at elevated temperatures. acs.orgnih.govresearchgate.net

Facile Synthesis: The synthesis can often be carried out in a straightforward manner, sometimes even without the need for a solvent. nih.gov For instance, a method involving the direct reaction of elemental selenium with a dialkylchlorosilane in the presence of an amine has been developed, offering a more efficient and atom-economical route. nih.gov

These properties have led to the successful deposition of metal selenide nanosheets, such as molybdenum diselenide (MoSe₂), using cyclic silylselenides as the selenium source in conjunction with a metal co-precursor like molybdenum pentachloride (MoCl₅). acs.orgresearchgate.netchemistryviews.org

Design Principles for Optimal ALD Precursors

The rational design of precursors is paramount for achieving high-quality thin films via ALD. Several key principles guide the development of new selenium precursors, including this compound.

An ideal ALD precursor must exhibit adequate volatility to ensure sufficient vapor pressure for transport into the reaction chamber. acs.orgnih.govresearchgate.net At the same time, it must possess enough thermal stability to resist decomposition in the gas phase before reaching the substrate surface. acs.orgnih.gov The temperature window for ALD is defined by the temperatures at which the precursor has sufficient vapor pressure and remains thermally stable. For selenium precursors, this often means being stable at temperatures above 100°C. acs.orgnih.gov Thermogravimetric analysis (TGA) is a crucial technique used to evaluate the volatility and decomposition temperature of potential precursors. nih.gov For example, TGA studies on cyclic silylselenides have demonstrated their good volatility with complete evaporation and no decomposition. nih.gov

The precursor must be reactive enough to undergo self-limiting chemisorption on the substrate surface and to react completely with the co-precursor in subsequent steps of the ALD cycle. acs.orgnih.govresearchgate.net The reactivity is influenced by the chemical nature of the ligands attached to the central selenium atom. In the case of this compound, the dithiocarbamate ligand plays a crucial role in its reactivity profile. The reaction between the selenium precursor and the metal co-precursor should ideally go to completion to ensure the formation of a pure, stoichiometric thin film. For instance, cyclic silylselenides have shown efficient gas-to-solid phase exchange reactions with MoCl₅, leading to the formation of MoSe₂ nanostructures. acs.orgnih.govresearchgate.net

For a precursor to be commercially viable, its synthesis should be straightforward, cost-effective, and scalable. acs.orgnih.govresearchgate.net The use of inexpensive and readily available starting materials is highly desirable. acs.orgnih.govresearchgate.net Purification strategies are also a critical consideration. The final precursor must be of high purity to avoid the incorporation of contaminants into the deposited film, which could degrade its properties. Techniques such as distillation or sublimation are often employed for purification, and the precursor's thermal properties will dictate the most suitable method. The development of synthetic routes that minimize the formation of byproducts simplifies the purification process. nih.gov

Methodological Challenges and Control in Dithiocarbamate Synthesis

The synthesis of dithiocarbamate complexes, including this compound, can present several methodological challenges that require careful control to ensure the desired product is obtained with high yield and purity.

One of the primary challenges lies in the handling of the reactants. For instance, the synthesis of many dithiocarbamate ligands involves the use of carbon disulfide, which is a volatile and flammable liquid. Additionally, the starting amines can be toxic and require careful handling in a well-ventilated fume hood.

Controlling the stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of unwanted side products, complicating the purification process. The reaction conditions, such as temperature and reaction time, must also be precisely controlled to favor the formation of the desired dithiocarbamate complex.

Furthermore, the stability of the resulting dithiocarbamate complex can be a concern. Some dithiocarbamates are sensitive to air, moisture, or light, necessitating inert atmosphere techniques for their synthesis and storage. The choice of solvent can also influence the reaction outcome and the stability of the product.

In the specific context of this compound, the introduction of the selenium atom adds another layer of complexity. The selenium source must be carefully chosen, and the reaction conditions optimized to ensure the efficient formation of the selenium-sulfur bonds within the dithiocarbamate ligand framework. Purification of the final product to remove any unreacted starting materials or byproducts is essential for its successful application as a precursor in deposition techniques.

Influence of Reagent Addition Order on Reaction Outcomes

The synthesis of this compound typically proceeds in two main stages: first, the preparation of the dimethyldithiocarbamate ligand, and second, the reaction of this ligand with a suitable selenium precursor.

The initial synthesis of the dithiocarbamate ligand is generally achieved through the reaction of a secondary amine (dimethylamine), carbon disulfide (CS₂), and a base (like sodium hydroxide). Research indicates that for the formation of the dithiocarbamate salt, the order of addition of these reactants generally does not have a significant impact on the final product, provided the stoichiometry is correct unifr.ch. Common approaches include adding the amine to a mixture of the base and carbon disulfide, or adding the base to a mixture of the amine and carbon disulfide unifr.ch. To ensure a controlled reaction and prevent the formation of unwanted by-products, reagents are often added dropwise unifr.ch.

The subsequent reaction involves the dithiocarbamate salt, such as sodium dimethyldithiocarbamate, with a selenium(IV) source, most commonly selenium dioxide (SeO₂) nih.gov. In this step, the order of addition can be crucial. The reaction of selenium dioxide with alkali dithiocarbamates can sometimes yield a mixture of selenium(II) dithiocarbamate and the corresponding thiuram disulfide nih.gov. The precise control of reaction conditions, including the order in which the selenium precursor and the dithiocarbamate solution are mixed, can influence the product distribution and purity.

A general procedure for the synthesis of metal dithiocarbamate complexes involves the addition of a metal salt solution to the dithiocarbamate ligand solution researchgate.net. Following this general principle for this compound, the selenium(IV) precursor would be added to the pre-formed sodium dimethyldithiocarbamate solution. This order of addition helps to ensure that the dithiocarbamate ligand is readily available to coordinate with the selenium center, potentially minimizing side reactions.

Table 1: General Approaches to Reagent Addition in Dithiocarbamate Synthesis

| Step | Reagent 1 | Reagent 2 | Reagent 3 | General Observation |

| Ligand Synthesis | Dimethylamine | Sodium Hydroxide | Carbon Disulfide | Order of addition has minimal effect on the final dithiocarbamate salt product, assuming correct stoichiometry. unifr.ch |

| Complexation | Sodium Dimethyldithiocarbamate Solution | Selenium(IV) Precursor Solution | - | Addition of the selenium precursor to the dithiocarbamate solution is a common strategy for metal dithiocarbamate synthesis. researchgate.net |

Control of Product State in Dithiocarbamate Synthesis

The physical state of the final this compound product, whether it is a crystalline solid or an amorphous powder, can significantly impact its properties and applications. The control over the product's state is largely determined by the purification and isolation methods employed after the initial synthesis.

For dithiocarbamate complexes, several techniques can be utilized to obtain crystalline materials. The choice of method often depends on the solubility of the compound in various solvents. unifr.chnih.gov

Crystallization Techniques:

Slow Evaporation: This is a straightforward method where the crude product is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. This gradual increase in concentration can lead to the formation of well-defined crystals. The rate of evaporation can be controlled by placing the vessel in a temperature-controlled environment, such as a refrigerator, to slow down the process and potentially improve crystal quality. unifr.chnih.gov

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. This method is particularly effective for obtaining high-quality single crystals from small amounts of material. unifr.ch

Reactant Diffusion (Layering): This method is well-suited for the crystallization of complexes. Solutions of the reactants (e.g., the selenium precursor and the dithiocarbamate ligand) in different solvents are carefully layered in a vessel, with the less dense solvent on top. Crystals form at the interface where the reactants meet and react. The rate of diffusion and reaction can be controlled to promote the growth of single crystals. unifr.ch

Table 2: Crystallization Techniques for Dithiocarbamate Complexes

| Technique | Description | Key Parameters |

| Slow Evaporation | Gradual removal of solvent from a solution of the compound. unifr.chnih.gov | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | Slow introduction of a non-solvent vapor into a solution of the compound. unifr.ch | Choice of solvent and non-solvent, temperature, diffusion rate. |

| Reactant Diffusion | Controlled mixing of reactant solutions through diffusion to promote crystal growth at the interface. unifr.ch | Solvent densities, concentration of reactants, temperature. |

The formation of an amorphous product versus a crystalline one is also influenced by factors such as the rate of precipitation. Rapid precipitation, often caused by high concentrations of reactants or a sudden change in solvent polarity, typically leads to amorphous solids. To obtain a crystalline product, it is generally desirable to slow down the reaction and precipitation rates.

Furthermore, the presence of impurities can inhibit crystallization and favor the formation of amorphous material or oils. Therefore, thorough purification of the crude product before attempting crystallization is essential. Techniques such as washing the precipitate with appropriate solvents to remove unreacted starting materials and by-products are crucial. unifr.ch

Structural and Spectroscopic Characterization

Spectroscopic Analysis of Selenium Dimethyldithiocarbamate (B2753861) and Analogues

The spectroscopic investigation of selenium dimethyldithiocarbamate and its analogues offers a window into their electronic structure, bonding, and dynamic behavior in solution. Techniques such as NMR and IR spectroscopy are pivotal in elucidating the nuanced features of these molecules.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of various nuclei within a molecule. For selenium-containing compounds, 77Se NMR is particularly informative, while 1H NMR provides insights into molecular symmetry and dynamic processes.

The 77Se nucleus, with a natural abundance of 7.63% and a spin of 1/2, provides a broad chemical shift range, making 77Se NMR spectroscopy a sensitive probe of the electronic environment around the selenium atom. huji.ac.il The chemical shift is highly dependent on the oxidation state of selenium and the nature of the substituents. researchgate.net For instance, 77Se chemical shifts can range from approximately -240 to -270 ppm for selenolates, to 230–360 ppm for diselenides. researchgate.net

For comparison, the 77Se NMR chemical shifts for bis(alkylthio)selenides, which feature a selenium atom bonded to two sulfur atoms, are extremely sensitive to the nature of the alkyl group, spanning a range of over 150 ppm. researchgate.net This highlights the utility of 77Se NMR in discerning subtle electronic differences in selenium compounds. The reference standard for 77Se NMR is typically dimethyl selenide (B1212193) (Me2Se), with diphenyl diselenide (Ph2Se2) also used as a secondary external standard (δ ≈ 463 ppm relative to Me2Se). huji.ac.ilnorthwestern.edu

Table 1: General 77Se NMR Chemical Shift Ranges for Various Selenium Compounds

| Compound Class | Chemical Shift Range (ppm, relative to Me2Se) |

| Selenolates | -270 to -240 |

| Selenols | ~ -80 |

| Diselenides | 230 to 360 |

| Selenenyl Sulfides | 250 to 340 |

This table provides a general overview of 77Se chemical shifts for different classes of organoselenium compounds. researchgate.net

The 1H NMR spectrum of dimethyldithiocarbamates often reveals important information about the rotational barrier around the carbon-nitrogen (C-N) bond of the dithiocarbamate (B8719985) moiety. Due to the partial double bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair electrons into the dithiocarboxylate group, rotation around this bond is restricted. cdnsciencepub.comtandfonline.com This restriction can lead to the observation of distinct signals for the two N-methyl groups, which are chemically non-equivalent at low temperatures.

As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature (Tc), the two separate signals for the N-methyl protons broaden and merge into a single, time-averaged signal. nih.gov By analyzing the line shape of the NMR signals at different temperatures, the free energy of activation (ΔG‡) for this rotational process can be determined. cdnsciencepub.comnih.gov

Studies on various N,N-dialkyldithiocarbamate esters have shown that the activation energies for rotation about the C-N bond are in the range of 10 to 16 kcal/mol. cdnsciencepub.comresearchgate.net This substantial barrier provides evidence for the significant double bond character of the C-N bond. For instance, in S-methyl N,N-dimethyldithiocarbamate, variable temperature 1H NMR studies have been used to quantify this rotational barrier. tandfonline.com The non-equivalence of the N-methyl protons at lower temperatures and their coalescence at higher temperatures is a hallmark of this class of compounds. This phenomenon is a key indicator of the electronic structure and bonding within the dithiocarbamate ligand.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is a fundamental technique for identifying functional groups and probing the bonding within a molecule. In the context of this compound, IR spectroscopy provides insights into the characteristic vibrational modes, including those involving the selenium atom.

Normal coordinate analysis is a computational method used to assign vibrational frequencies observed in an IR spectrum to specific atomic motions within the molecule. Such analyses have been performed on metal complexes of dimethyldithiocarbamate and its selenium analogue, nickel dimethyldiselenocarbamate. cdnsciencepub.comcdnsciencepub.com These studies provide a framework for understanding the vibrational spectrum of this compound.

A key vibrational mode in dithiocarbamates is the "thioureide" band, which corresponds to the C-N stretching vibration (ν(C-N)). This band typically appears in the range of 1480-1550 cm-1 and its position is indicative of the C-N bond order. cdnsciencepub.comcdnsciencepub.com Another important vibration is the C-S stretching mode (ν(C-S)). In the selenium analogue, the corresponding C-Se stretching vibration (ν(C-Se)) is expected at a lower frequency due to the heavier mass of selenium compared to sulfur.

A normal coordinate analysis of nickel dimethyldithiocarbamate has helped in the assignment of various bands. For example, in the nickel complex, a band around 975 cm-1 has been assigned to the C=S stretching vibration. cdnsciencepub.com The corresponding C=Se vibration in a selenium analogue would be expected to shift to a lower wavenumber.

In metal complexes of this compound, the metal-selenium (M-Se) stretching vibration is a crucial diagnostic band. The frequency of this vibration provides direct information about the strength of the metal-ligand bond.

Comparative studies of metal dithiocarbamate and diselenocarbamate complexes have shown that the M-Se stretching frequency occurs at a significantly lower wavenumber than the corresponding metal-sulfur (M-S) stretching frequency. cdnsciencepub.comcdnsciencepub.com For instance, in a comparative study of nickel(II) complexes, the M-Se stretching frequency was found to be approximately 100 cm-1 lower than the M-S frequency. cdnsciencepub.comcdnsciencepub.com This shift is primarily attributed to the larger mass of selenium compared to sulfur.

The characterization of these low-frequency modes is essential for understanding the coordination chemistry of these ligands and the nature of the metal-chalcogen bond.

Table 2: Selected Infrared Vibrational Frequencies (cm-1) for Nickel(II) Dimethyldithiocarbamate and its Selenium Analogue

| Vibrational Mode | Ni(S2CNMe2)2 | Ni(Se2CNMe2)2 (Calculated) |

| ν(C-N) | ~1550 | ~1547 |

| ν(C-S) / ν(C-Se) | ~975 | ~946 |

| ν(M-S) / ν(M-Se) | ~410 | ~308 (B1u) |

This table presents a comparison of key vibrational frequencies for nickel dimethyldithiocarbamate and calculated values for its selenium analogue, highlighting the effect of selenium substitution. cdnsciencepub.comcdnsciencepub.com

Analysis of Carbon-Nitrogen and Carbon-Sulfur Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, which are directly related to the nature and strength of their chemical bonds. In dithiocarbamate complexes, the stretching vibrations of the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds are particularly informative.

The C-N stretching frequency, often denoted as ν(C-N), provides insight into the electronic delocalization within the dithiocarbamate ligand. This vibration typically appears in the 1450-1550 cm⁻¹ range, indicating a bond order that is intermediate between a single and a double bond. For instance, in a related nickel(II) dimethyldithiocarbamate complex, this band is observed at 1447 cm⁻¹. This partial double bond character arises from the contribution of a resonance structure where a lone pair of electrons from the nitrogen atom is delocalized onto the carbon atom.

The carbon-sulfur stretching vibration, ν(C=S), is also a key diagnostic peak. In dithiocarbamate complexes, a band around 970-1000 cm⁻¹ is often assigned to this mode. For example, nickel(II) dimethyldithiocarbamate shows a C=S stretch at 975 cm⁻¹. In selenium analogues, such as diselenocarbamates, the corresponding C=Se stretching frequency is expectedly lowered due to the greater mass of selenium compared to sulfur. This shift is a characteristic feature confirming the substitution of sulfur with selenium.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν(C-N) | 1450-1550 | Nickel(II) dimethyldithiocarbamate | 1447 | |

| ν(C=S) | 970-1000 | Nickel(II) dimethyldithiocarbamate | 975 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While direct XPS studies on isolated this compound are not extensively documented in the provided literature, its use as a precursor for the atomic layer deposition (ALD) of materials like antimony selenide (Sb₂Se₃) provides valuable data on the selenium core levels.

In such studies, high-resolution XPS scans of the Se 3d core level are performed on the deposited thin films. The binding energies of the Se 3d electrons are indicative of the chemical environment and oxidation state of the selenium atoms.

Core Level Binding Energy Analysis for Determining Ionic Character

The binding energy of a core electron is sensitive to the electrostatic environment of the atom. A shift in binding energy from that of the pure element can be correlated with changes in the ionic character of its bonds. For selenium, the Se 3d₅/₂ binding energy in its elemental form is a standard reference point. When selenium is bonded to a more electropositive element, it gains electron density, resulting in a lower binding energy. Conversely, when bonded to a more electronegative element, it loses electron density, leading to a higher binding energy.

In the context of films grown using this compound, analysis of the Se 3d core level peak position allows for the determination of the selenium's oxidation state and the nature of its bonding with antimony. For example, deconvolution of the Se 3d spectra can distinguish between selenium in a selenide (-2) state and any unreacted elemental selenium (0 state) on the surface. This analysis is crucial for understanding the reaction mechanisms in processes like ALD and the resulting electronic properties of the material.

| Core Level | Element | Typical Use | Reference |

|---|---|---|---|

| Se 3d | Selenium | Chemical state and oxidation state determination in materials synthesized from this compound. | |

| Sb 3d | Antimony | Analysis of the counter-ion in deposited films like Sb₂Se₃. |

X-ray Crystallographic Studies for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions. While selenium has been successfully incorporated into nucleic acids and other molecules to aid in X-ray crystal structure determination, specific crystallographic data for this compound is not widely available in the surveyed literature.

However, based on the known structures of related metal dithiocarbamate and diselenocarbamate complexes, a plausible structure can be inferred. In such compounds, the dithiocarbamate ligand typically acts as a bidentate chelator, binding to the central atom through both sulfur atoms. The geometry around the central selenium atom in this compound would be influenced by the coordination of the four sulfur atoms from the two dimethyldithiocarbamate ligands.

Investigations into Molecular and Electronic Structure

Beyond static structural analysis, research into selenium-containing compounds explores dynamic molecular behaviors and subtle electronic interactions that govern their properties and reactivity.

Studies of Bond Switching Phenomena in Diselenocarbamate Systems

The chemistry of diselenocarbamates involves complex reaction pathways and intermediates. While the concept of "bond switching" is a known phenomenon in certain organometallic and coordination compounds, where ligands can alter their coordination mode, specific studies detailing this behavior in this compound or closely related diselenocarbamate systems are not prominent in the available research. The synthesis of diselenocarbamates can proceed through zwitterionic intermediates, suggesting a rich and potentially dynamic bonding landscape that warrants further investigation.

Characterization of Intramolecular Coordination Structures

A key feature in the chemistry of organoselenium compounds is the presence of intramolecular coordination, particularly between selenium and a nearby donor atom like nitrogen (Se···N). This interaction, where the distance between the atoms is shorter than the sum of their van der Waals radii but longer than a typical covalent bond, plays a crucial role in stabilizing the molecule.

Coordination Chemistry and Ligand Behavior

Chelating Properties of Dithiocarbamate (B8719985) Ligands

Dithiocarbamates are powerful chelating agents, a property endowed by the two sulfur donor atoms in their structure. nih.govsysrevpharm.org This allows them to form stable, often colored, complexes with transition metals, main group elements, lanthanides, and actinides. nih.govresearchgate.nettandfonline.com The general formula for a dithiocarbamate is (R₁R₂)N-(C=S)S⁻, where R can be various organic groups. nih.gov The strong chelating ability of dithiocarbamates has been harnessed in various applications, including the removal of heavy metals from wastewater. nih.govtandfonline.com

The electronic properties of the dithiocarbamate ligand can be tuned by the choice of the R groups attached to the nitrogen atom. nih.govresearchgate.net The delocalization of the nitrogen's lone pair of electrons into the CS₂ moiety, as depicted in the thioureide resonance form, enhances the basicity of the sulfur atoms, contributing to their strong binding affinity for metals. nih.govwikipedia.org

Dithiocarbamate ligands exhibit flexibility in their coordination to metal centers, primarily adopting either a monodentate or a bidentate coordination mode. nih.govnih.govresearchgate.net In the monodentate mode, only one of the sulfur atoms binds to the metal center. nih.govnih.gov This can lead to the formation of unsymmetrical heteroleptic complexes where other ligands are also coordinated to the metal. nih.gov The presence of a monodentate dithiocarbamate can sometimes be inferred from infrared spectroscopy, where the appearance of two peaks in the C-N stretching region can be indicative of this coordination mode. tandfonline.com

More commonly, dithiocarbamates act as bidentate ligands, where both sulfur atoms coordinate to the same metal ion, forming a four-membered chelate ring. nih.govnih.govresearchgate.net This bidentate coordination is a key factor in the high stability of metal dithiocarbamate complexes. nih.gov The geometry of the resulting complex, whether it be octahedral, square planar, or tetrahedral, is influenced by the metal ion and the metal-to-ligand ratio. nih.gov

Within the bidentate coordination mode, further distinctions can be made. baselius.ac.inSymmetrically bidentate bonding occurs when the two metal-sulfur bond lengths are essentially equal. nih.gov This is the most common coordination fashion for dithiocarbamate ligands. nih.govresearchgate.net

However, an anisobidentate bonding mode is also observed, where the two metal-sulfur bonds have significantly different lengths. nih.govnih.govresearchgate.net This asymmetry can arise from various electronic and steric factors within the complex. The anisobidentate mode, along with the monodentate mode, represents the most prevalent deviations from symmetrical chelation. nih.govresearchgate.net

Table 1: Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | One sulfur atom binds to the metal center. nih.govnih.gov |

| Bidentate | Both sulfur atoms bind to the same metal center, forming a chelate ring. nih.govnih.gov |

| Anisobidentate | A type of bidentate coordination with unequal metal-sulfur bond lengths. nih.govnih.gov |

| Symmetrically Bidentate | A type of bidentate coordination with equal metal-sulfur bond lengths. nih.gov |

| Bidentate Bridging | The dithiocarbamate ligand bridges two different metal centers. nih.govsysrevpharm.org |

Formation and Stability of Metal Dithiocarbamate Complexes

Metal dithiocarbamate complexes are generally synthesized through straightforward methods. A common approach involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. nih.govwikipedia.org This is followed by a metathesis reaction with a suitable metal salt. wikipedia.org Another method is the oxidative addition of a thiuram disulfide to a low-valent metal complex. wikipedia.org

The stability of these complexes is a key feature. For instance, studies on dialkyldithiocarbamate complexes of cobalt, nickel, and palladium have shown that their stability in solution is influenced by both the metal and the alkyl substituents. sci-hub.se The stability of metal(II) complexes was found to increase in the order Co < Ni < Pd. sci-hub.se For a given metal, the stability can also be affected by the steric and electronic properties of the alkyl groups on the nitrogen atom. sci-hub.se Complexation with certain metals, like copper, can significantly inhibit the degradation of dithiocarbamate ligands. oup.com

Dithiocarbamates form stable complexes with virtually all transition metals. nih.govresearchgate.net The resulting complexes can have various geometries, including square planar, tetrahedral, and octahedral, depending on the coordination number and the electronic configuration of the metal ion. nih.govresearchgate.net For example, Ni(II) and Cu(II) can form four- and six-coordinate complexes. baselius.ac.in The formation of these complexes is often rapid and can occur at room temperature by simply mixing the dithiocarbamate ligand with a transition metal precursor. rsc.org

Table 2: Stability Constants (K) of some Dialkyldithiocarbamate Metal Complexes in Ethanol (B145695) sci-hub.se

| Complex | R = Me | R = Et | R = nPr | R = iPr |

|---|---|---|---|---|

| Pd(R₂dtc)₂ | 4.07 x 10⁸ | 1.39 x 10⁹ | 2.18 x 10⁹ | 3.06 x 10⁹ |

| Ni(R₂dtc)₂ | - | 6.27 x 10⁷ | 2.87 x 10⁷ | 2.42 x 10⁸ |

| Co(R₂dtc)₃ | 3.15 x 10¹⁰ | 8.08 x 10¹¹ | 5.04 x 10¹⁰ | - |

Note: Data extracted from a study by Jian, F., et al. (2010).

A significant characteristic of dithiocarbamate ligands is their ability to stabilize metals in unusually high oxidation states. nih.govwikipedia.org This is attributed to the resonance structure of the ligand, specifically the hard thioureide form, which results from the delocalization of the nitrogen lone pair electrons onto the sulfur atoms. nih.gov This electronic flexibility allows the ligand to accommodate the high positive charge of the metal center. nih.govwikipedia.org Examples of high oxidation states stabilized by dithiocarbamates include Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org Spectroscopic and computational studies on a series of iron complexes have provided detailed insights into the electronic structure of Fe(IV) centers supported by dithiocarbamate and related ligands. nih.govresearchgate.net

Mechanistic Studies of Ligand Exchange

The mechanisms of ligand exchange in dithiocarbamate complexes are crucial for understanding their reactivity. Studies on square planar Cu(III) complexes using a combination of NMR spectroscopy and DFT calculations have shed light on this process. nih.gov The results suggest an intermolecular Sₙ2-like substitution mechanism for the ligand exchange. nih.gov This process was proposed to be slow in comparison to reductive elimination under the studied synthetic conditions. nih.gov Understanding these mechanistic pathways is important for the rational design of new complexes with specific properties and for controlling their reactivity in various applications.

Decomposition Pathways During Ligand Exchange Processes

The decomposition of dithiocarbamate ligands is a critical aspect of their chemistry, particularly when they are utilized as precursors in materials synthesis or in ligand exchange reactions with nanocrystals. While detailed experimental studies on the specific decomposition pathways of selenium dimethyldithiocarbamate (B2753861) during ligand exchange are not extensively documented in publicly available literature, insights can be drawn from theoretical studies and the behavior of analogous compounds.

Selenium dimethyldithiocarbamate has been identified as a viable precursor for the atomic layer deposition (ALD) of metal selenide (B1212193) thin films, such as antimony selenide (Sb₂Se₃). researchgate.net In such processes, the precursor undergoes controlled decomposition on a substrate surface. Theoretical investigations using Density Functional Theory (DFT) have been employed to elucidate the mechanistic facets of the reactions that facilitate the deposition. researchgate.net Although the full mechanistic details are complex, the thermal decomposition of metal dithiocarbamates generally proceeds via the cleavage of C-N and C-S bonds, leading to the formation of volatile byproducts and the deposition of a metal selenide or sulfide (B99878) layer. nih.govresearchgate.net

Studies on the thermal decomposition of related zinc and cadmium diselenocarbamato complexes, such as M(Se₂CNEt₂)₂ (where M = Zn or Cd), have shown that the decomposition can be initiated by the loss of an alkyl group. rsc.org Pyrolysis gas chromatography-mass spectrometry (GC-MS) of these compounds revealed the formation of selenium clusters (Seₙ, where n = 1-7) and diethyl diselenide in the vapor phase. rsc.org This suggests that the selenium-carbon bonds within the dithiocarbamate ligand are susceptible to cleavage at elevated temperatures.

Furthermore, research on phenyldithiocarbamate ligands during exchange with native ligands on CdSe nanocrystals has demonstrated that the dithiocarbamate salt can decompose. osti.govplu.edu In the presence of an acid-acting cation, such as triethylammonium, the dithiocarbamate ligand can be protonated, leading to its decomposition into species like 3,5-dimethylaniline (B87155) and carbon disulfide. osti.govplu.edu This acid-catalyzed decomposition pathway highlights the sensitivity of the dithiocarbamate functionality to the chemical environment during ligand exchange. It is plausible that similar proton-assisted decomposition routes could be relevant for this compound under certain ligand exchange conditions.

The general thermal decomposition behavior of metal dithiocarbamates often results in the formation of the corresponding metal sulfide. nih.govmdpi.com By analogy, the thermal decomposition of this compound would be expected to yield a selenium-containing solid phase. The stability and decomposition temperature are influenced by the nature of the alkyl substituents on the nitrogen atom of the dithiocarbamate moiety. researchgate.net

Interactions of Dithiocarbamate Ligands with Nanocrystal Surfaces

The interaction of dithiocarbamate ligands with nanocrystal surfaces is a dynamic process that is crucial for modifying the surface chemistry and electronic properties of these nanomaterials. Dithiocarbamates are effective ligands for passivating the surface of nanocrystals and can be introduced through ligand exchange reactions, replacing the native ligands from the synthesis. acs.org

When dithiocarbamate ligands, such as octyldithiocarbamate, are exchanged onto the surface of PbSe/CdSe core/shell nanocrystals, they can be subsequently removed at significantly lower temperatures (140-205 °C) compared to the native oleate (B1233923) ligands (~330 °C). acs.orgumn.edu This thermal degradability is advantageous for creating densely packed nanocrystal films with enhanced electrical conductivity. acs.org The removal of the insulating organic ligands allows for better electronic coupling between adjacent nanocrystals.

The binding of dithiocarbamate ligands to the nanocrystal surface occurs through the sulfur atoms, which act as soft donor atoms, forming a stable bond with the metal atoms on the nanocrystal surface. nih.gov This interaction can be classified as an X-type ligand binding, where the ligand donates one electron to the nanocrystal-ligand bond. acs.org

However, the interaction is not always a simple substitution. As noted in the case of phenyldithiocarbamates with CdSe nanocrystals, the ligand exchange process can be accompanied by the decomposition of the dithiocarbamate ligand itself. osti.govplu.edu While the dithiocarbamate anion is the intended ligand, its decomposition products, such as anilines, can also bind to the nanocrystal surface. osti.govplu.edu This indicates that the surface chemistry of nanocrystals after ligand exchange with dithiocarbamates can be a complex mixture of the intact ligand and its decomposition fragments.

The process of ligand exchange itself can be an equilibrium process or an irreversible displacement, depending on the nature of the incoming ligand and the native ligands on the nanocrystal surface. unc.edu For instance, exchanges involving thiols and phosphonic acids on CdSe nanocrystals have been shown to be effectively irreversible, displacing the native oleate ligands. unc.edu Given the strong coordinating ability of the dithiocarbamate group, it is likely that its binding to many semiconductor nanocrystal surfaces is also robust.

Applications in Materials Science and Engineering

Role as a Precursor for Thin Film Deposition

Selenium dimethyldithiocarbamate (B2753861) has emerged as a valuable precursor for the deposition of thin films, offering a safer and more manageable alternative to highly toxic sources like hydrogen selenide (B1212193) (H₂Se). researchgate.netacs.orgfigshare.comacs.org Its solid nature and thermal properties make it suitable for controlled deposition techniques. amazonaws.comnih.gov

Atomic Layer Deposition (ALD) Processes Utilizing Selenium Dimethyldithiocarbamate

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. acs.org this compound has been successfully employed as a selenium source in ALD processes. researchgate.netacs.orgfigshare.comiitb.ac.in

A significant application of this compound in ALD is the deposition of metal selenide thin films. Researchers have successfully demonstrated the ALD of antimony selenide (Sb₂Se₃) using this compound as the selenium precursor in conjunction with a metal source like tris(dimethylamino)antimony (B3152151) (TDMASb). researchgate.netacs.orgfigshare.comacs.org This process is typically carried out at temperatures around 150°C. researchgate.netacs.orgfigshare.comnih.gov The resulting Sb₂Se₃ films are polycrystalline and phase-pure, exhibiting an orthorhombic crystal structure. acs.org

While the primary documented use of this compound is for Sb₂Se₃ deposition, the broader context of ALD research includes the deposition of other metal selenides like molybdenum selenide (MoSe₂). rsc.orgnih.govresearchgate.net However, for MoSe₂ deposition, other selenium precursors, such as cyclic silylselenides, have been more extensively studied. rsc.orgnih.gov

In-situ studies using techniques like quartz crystal microbalance (QCM) have been instrumental in understanding the deposition mechanism of Sb₂Se₃ using this compound. researchgate.netacs.orgfigshare.com These studies have revealed a "substrate-enhanced growth" pattern during the initial cycles of the ALD process. researchgate.netacs.orgfigshare.com This indicates that the growth rate is initially higher on the substrate surface and then transitions to a linear growth regime.

A key advantage of ALD is the precise control it offers over film thickness and composition. acs.org In the ALD of Sb₂Se₃ using this compound, a saturated growth rate of approximately 0.28 Å per cycle has been achieved. researchgate.netacs.orgfigshare.comamazonaws.com This consistent growth rate allows for the deposition of films with highly controlled thicknesses by simply varying the number of ALD cycles. acs.org The self-limiting nature of the ALD reactions, where the precursor exposures are separated by purge steps, ensures the high purity and desired stoichiometry of the deposited films. amazonaws.comacs.org For the Sb₂Se₃ deposition, it was found that three exposures of the antimony precursor (TDMASb) and a single exposure of this compound were required to achieve surface reaction saturation for each cycle. amazonaws.com

Development of Materials for Optoelectronic Devices

The ability to deposit high-quality metal selenide thin films using this compound has significant implications for the development of optoelectronic devices. researchgate.netfigshare.com

Antimony selenide (Sb₂Se₃) is a promising material for photoabsorber layers in solar cells due to its suitable bandgap and high absorption coefficient. researchgate.net Thin films of Sb₂Se₃ grown via ALD using this compound have been investigated for their potential in sensitized solar cell applications. researchgate.netacs.orgfigshare.com The precise control over the thickness and quality of the photoabsorber layer is critical for optimizing the performance of these devices.

Investigation of Charge Transfer Processes in Device Architectures

Dithiocarbamate (B8719985) complexes are recognized for their intramolecular charge transfer characteristics. The ligands themselves exhibit three distinct bands in the ultraviolet-visible spectrum corresponding to π-π* and n-π* electronic transitions within the dithiocarbamate structure. nih.gov When these ligands coordinate with a metal center, metal-ligand charge transfer bands can be observed.

While direct studies on this compound in final device architectures are not extensively documented in the provided sources, its role as a precursor is crucial. For instance, materials synthesized from dithiocarbamate precursors, such as antimony selenide (Sb₂Se₃), exhibit properties relevant to electronic devices. Sb₂Se₃ thin films grown via atomic layer deposition (ALD) using this compound show good electron injection properties when interfaced with porous titanium dioxide (TiO₂), a key feature for applications in semiconductor-sensitized solar cells. acs.org This efficient charge transfer at the material interface is a critical process in the functioning of such photovoltaic devices. nih.gov Similarly, molybdenum oxyselenide (B8403211) (MoSeₓOᵧ) coated onto TiO₂ nanotubes, using a different selenium precursor, also demonstrates efficient charge transfer, highlighting the potential of selenide materials in photocatalysis. nih.gov

Application in Semiconductor Materials Research (e.g., Transition Metal Dichalcogenides (TMDs), Spintronics)

Transition Metal Dichalcogenides (TMDs) are a class of two-dimensional materials with significant potential in high-end electronics and spintronics due to their unique properties, such as tunable band gaps and strong spin-orbit coupling. nih.gov Selenium-containing TMDs, like MoSe₂, are of particular interest.

This compound has been identified as a viable, less toxic alternative to precursors like H₂Se for the synthesis of metal selenide thin films through methods like Atomic Layer Deposition (ALD). acs.orgresearchgate.net Specifically, it has been used as the selenium source in the ALD of antimony selenide (Sb₂Se₃) and has been proposed as a precursor for other metal selenides. acs.orgacs.org In 2019, its use was reported for reacting with tris(dimethylamino)antimony to create Sb₂Se₃ nanolayers. nih.gov The development of stable and efficient selenium precursors is a critical step in fabricating high-quality TMDs and other selenide-based semiconductors for research and application in next-generation electronic and spintronic devices. nih.govnih.gov

Synthesis of Selenium-based Nanomaterials

Dithiocarbamate complexes, including this compound, serve as highly effective single-source precursors (SSPs) for the synthesis of a variety of nanomaterials. researchgate.netrsc.org The use of SSPs is advantageous as it allows for better stoichiometric control and can lead to nanoparticles with more uniform size and shape. researchgate.net

Formation of Nanoparticles Derived from Dithiocarbamate Precursors

The thermal decomposition of dithiocarbamate complexes is a common method for producing metal sulfide (B99878) and selenide nanoparticles. core.ac.uk The properties of the resulting nanoparticles, such as their crystalline phase and size, can be precisely controlled by adjusting reaction parameters like temperature and precursor concentration. rsc.org

For example, studies on nickel bis(dithiocarbamate) complexes show a clear temperature-dependent phase change in the resulting nickel sulfide nanoparticles. This demonstrates the high degree of control afforded by using dithiocarbamate precursors. The flexibility to modify the amine substituents in the dithiocarbamate ligand also allows for tuning the precursor's solubility and decomposition characteristics. rsc.org Research on cadmium and zinc bis(diselenocarbamate) complexes has shown they are stable, air-tolerant single-source precursors that pyrolyse cleanly to produce high-quality, monodisperse CdSe and ZnSe nanoparticles that exhibit quantum confinement effects. acs.org

Table 1: Influence of Reaction Conditions on Nanoparticle Synthesis from Dithiocarbamate Precursors This table is representative of findings for dithiocarbamate precursors in general, as detailed in the sources.

| Precursor System | Parameter Varied | Observation | Resulting Material |

|---|---|---|---|

| [Ni(S₂CNⁱBu₂)₂] in oleylamine | Temperature | At 150°C, pure α-NiS is formed. At 280°C, pure β-NiS is formed. | Nickel Sulfide (NiS) |

| [Ni(S₂CNⁱBu₂)₂] in oleylamine | Concentration (at 180°C) | At 5 mM, average particle size is ~100 nm. At 50 mM, average particle size increases to ~150 nm. | Nickel Sulfide (NiS) |

| [Fe(S₂CNⁱBu₂)₃]/[Ni(S₂CNⁱBu₂)₂] | Temperature | At ~210–230°C, metastable FeNi₂S₄ (violarite) forms. At higher temperatures, the thermodynamic product (Fe,Ni)₉S₈ (pentlandite) results. | Iron-Nickel Sulfide |

Development of Nanocomposites

The application of dithiocarbamates extends to the synthesis of more complex nanostructures like nanocomposites. nih.gov Research has demonstrated the creation of metal-organic framework (MOF) nanocomposites for the selective extraction of selenium ions. researchgate.net In one method, magnetite nanoparticles were functionalized with dithiocarbamate and combined with a chromium-based MOF, MIL-101(Cr). researchgate.net Furthermore, dithiocarbamate complexes have been documented as precursors for metal sulfide nanocomposites. core.ac.uk Recent developments have also focused on the in-situ formation of nanocomposites, such as incorporating selenium-containing quantum dots into silicone matrices.

Contributions to Catalysis Research

While this compound itself is primarily used as a precursor, the resulting selenium-based nanomaterials often possess significant catalytic properties. For example, nickel sulfide (NiS) thin films, which can be grown using dithiocarbamate precursors, have demonstrated high catalytic activity for the reduction of the I⁻/I₃⁻ electrolyte in dye-sensitized solar cells, offering a potential replacement for more expensive platinum catalysts. researchgate.netresearchgate.net

In a different context, zinc diethyldithiocarbamate (B1195824) has been shown to be a superior catalyst compared to its selenium analogue for producing inverse vulcanization polymers. However, the redox activity introduced by the selenium atom in selenium dithiocarbamate makes it more suitable for electrochemical applications. This highlights that while not always the primary catalyst, the choice of a selenium-based precursor can impart specific, catalytically relevant properties to the final material.

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules. In the context of selenium dimethyldithiocarbamate (B2753861), DFT calculations have been instrumental in understanding its role in material synthesis and its interactions at the nanoscale.

Elucidation of Mechanistic Facets in Deposition Processes

DFT investigations have been crucial in revealing the mechanistic details of deposition processes involving selenium dimethyldithiocarbamate. For instance, in the atomic layer deposition (ALD) of antimony selenide (B1212193) (Sb₂Se₃), this compound has been used as a novel selenium precursor alongside tris(dimethylamino)antimony (B3152151). acs.orgfigshare.comresearchgate.net Theoretical studies using DFT have been conducted to understand the reaction mechanisms that facilitate the deposition. acs.orgfigshare.comresearchgate.net The findings from these theoretical investigations have shown good agreement with experimental observations, validating the proposed reaction pathways. acs.orgfigshare.com

The studies explored the ALD chemistry of this organo-selenide precursor as a less toxic alternative to hydrogen selenide (H₂Se). acs.orgfigshare.comresearchgate.net The mechanistic aspects of the reactions were thoroughly investigated, providing a fundamental understanding of the deposition process at a molecular level. acs.orgfigshare.com This combined experimental and theoretical approach has been pivotal in developing new and safer methods for fabricating thin-film materials for applications such as solar cells. acs.orgfigshare.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations have been employed to study the reactivity and electronic structure of selenium-containing compounds. nih.govresearchgate.net For instance, in the study of the reaction between 2-bromomethyl-1,3-thiaselenole and dithiocarbamates, quantum chemical calculations supported the formation of an intermediate seleniranium cation. nih.gov These calculations are essential for understanding reaction pathways and predicting the formation of various products. nih.gov

In a broader context, quantum chemical calculations, often at high levels of theory such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to determine accurate molecular structures and spectroscopic properties of selenium-containing molecules. researchgate.net These calculations can also account for relativistic effects, which can be significant for heavier elements like selenium. researchgate.net

Applications of Normal Coordinate Analysis for Vibrational Spectrum Assignments

Normal coordinate analysis is a powerful technique used to assign vibrational frequencies observed in infrared (IR) and Raman spectra to specific molecular motions. niscpr.res.innist.govias.ac.in This method involves developing a force field that describes the potential energy of the molecule as a function of its atomic displacements. niscpr.res.innist.gov

For complex molecules, a scaled quantum mechanical (SQM) force field approach is often used, where force constants are initially calculated using DFT and then scaled to better match experimental vibrational frequencies. researchgate.net This combined theoretical and experimental approach allows for a complete and reliable assignment of the vibrational spectrum. researchgate.net The assignments are further supported by considering isotopic frequency shifts and comparing with the spectra of related molecules. niscpr.res.in

While a specific normal coordinate analysis for this compound is not detailed in the provided search results, the principles of this method are broadly applicable. Such an analysis would involve calculating the vibrational frequencies of this compound and its isotopologues using DFT and then refining the force field to achieve the best possible agreement with experimental IR and Raman spectra. This would provide a detailed understanding of the molecule's vibrational modes.

Environmental Chemistry and Transformation Pathways

Microbiological Transformation and Environmental Remediation Strategies for Selenium

Process Control and Efficiency in Biological Selenium Removal Systems

of Selenium Dimethyldithiocarbamate (B2753861)

The environmental fate of selenium dimethyldithiocarbamate is dictated by its chemical structure, which features selenium bonded to the sulfur atoms of two dimethyldithiocarbamate ligands. Organoselenium compounds are known to undergo various transformations in biological systems, including reduction, methylation, oxidation, and demethylation wikipedia.org.

A likely initial transformation pathway for this compound in a biological treatment system is the hydrolysis of the dithiocarbamate (B8719985) group. Studies on the metabolism of dithiocarbamates by fungi, such as Leptosphaeria maculans, have shown that these compounds are transformed through hydrolysis into their corresponding amines sfei.org. This breakdown would likely cleave the selenium-sulfur bond, releasing selenium in a different chemical form.

Following the initial breakdown, the selenium species would undergo further transformations. In anaerobic environments, which are common in biological wastewater treatment, selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻) are microbially reduced to elemental selenium (Se⁰), a less bioavailable and insoluble form. stanford.edunih.govwateronline.com This reduction is a key mechanism for selenium removal in many biological treatment systems. nih.govwateronline.com The end products of selenium bioreduction can be diverse and may include elemental selenium, metal selenides, and organo-selenium compounds like selenium-containing amino acids and volatile methylated species. stanford.edu

Process Control in Biological Selenium Removal Systems

The efficiency of biological selenium removal is highly dependent on maintaining optimal conditions within the bioreactor. Key process control parameters include:

pH: The pH of the wastewater can significantly influence the rate of microbial activity and selenium speciation. Most biological selenium reduction processes are effective within a pH range of 6.0 to 8.5. google.com For instance, the bioreduction of selenite has been shown to be effective at a pH between 6 and 7. nih.gov

Temperature: Temperature affects microbial growth and metabolic rates. Mesophilic (20-40°C) and thermophilic (45-60°C) conditions have been successfully used for selenium removal. cambridge.org While lower temperatures can slow down the reduction rate, effective removal can still be achieved with sufficient hydraulic retention times. cambridge.org

Organic Loading Rate (OLR): An external carbon source, such as ethanol (B145695) or molasses, is often required as an electron donor for the microbial reduction of selenium oxyanions. wateronline.comepa.gov The OLR must be carefully controlled to ensure efficient selenium reduction without leading to excessive biomass growth or the production of undesirable byproducts.

Hydraulic Retention Time (HRT): The HRT, or the average time the wastewater spends in the bioreactor, is a critical design and operational parameter. It must be long enough to allow for the complete biological reduction of selenium. Typical HRTs for selenium removal in fixed-film bioreactors can range from two to sixteen hours. epa.gov

Redox Potential: A reducing environment is necessary for the biological reduction of selenate and selenite. Monitoring and controlling the oxidation-reduction potential (ORP) can help to ensure that the anaerobic conditions required for selenium reduction are maintained. epa.gov

Efficiency of Biological Selenium Removal Systems

Various types of bioreactors have been employed for the removal of selenium from wastewater, each with its own set of advantages and efficiencies.

Fixed-Film Bioreactors: These systems, such as packed-bed and fluidized-bed reactors, utilize a medium (e.g., granular activated carbon or sand) for microbial attachment, forming a biofilm. wateronline.comepa.gov This configuration allows for high biomass concentrations and can achieve high selenium removal efficiencies, often exceeding 99%. watertechnologies.com The ABMet® system, a type of fixed-film bioreactor, has demonstrated consistent selenium removal to low parts-per-billion levels. epa.gov

Suspended Growth Bioreactors: In these systems, such as sequencing batch reactors (SBRs), the microbial biomass is kept in suspension within the reactor. SBRs have been shown to be effective in removing both selenate and other contaminants like ammonium (B1175870). researchgate.net

Anaerobic Granular Sludge Bioreactors: These reactors use granular sludge, which consists of dense aggregates of microorganisms. They have been shown to be effective in reducing selenate to elemental selenium under both sulfate-reducing and methanogenic conditions. stanford.eduscispace.com

The efficiency of these systems can be influenced by the presence of other contaminants in the wastewater. For example, high concentrations of nitrate (B79036) can inhibit the reduction of selenate, as microorganisms may preferentially use nitrate as an electron acceptor. cambridge.org

Table 1: Performance of Different Biological Systems for Selenium Removal

| Bioreactor Type | Selenium Species | Influent Concentration | Removal Efficiency (%) | Reference |

| Fluidized Bed Reactor | Selenate (SeO₄²⁻) & Selenite (SeO₃²⁻) | Not specified | ~100% | nih.gov |

| Algal-Bacterial Biofilm | Not specified | Not specified | ~65% | nih.gov |

| Chlorella vulgaris (algae) | Selenite (SeO₃²⁻) & Selenate (SeO₄²⁻) | 1580 µg/L | 89% | nih.gov |

| Chlorella vulgaris (algae) | Selenium oxyanions | 1.58 mg/L | 96% | nih.gov |

| Bio-reduction | Not specified | 11.6 mM | 88% | nih.gov |

| Sequencing Batch Reactor (SBR) | Selenate (SeO₄²⁻) | Not specified | up to 97% | researchgate.net |

| Fixed-Film Bioreactor (ABMet®) | Selenate (SeO₄²⁻) & Selenite (SeO₃²⁻) | Not specified | >99% | watertechnologies.com |

Table 2: Key Process Control Parameters for Biological Selenium Removal

| Parameter | Typical Range | Significance | Reference |

| pH | 6.0 - 8.5 | Affects microbial activity and selenium speciation. | google.com |

| Temperature | 20 - 60 °C | Influences microbial growth and reaction rates. | cambridge.org |

| Hydraulic Retention Time (HRT) | 2 - 16 hours | Ensures sufficient time for complete biological reduction. | epa.gov |

| Organic Loading Rate (OLR) | Varies with system | Provides necessary electron donors for microbial reduction. | wateronline.comepa.gov |

| Redox Potential | Reducing conditions | Essential for the anaerobic reduction of selenate and selenite. | epa.gov |

Analytical Methodologies and Detection

Spectrophotometric Determination Techniques for Selenium Dimethyldithiocarbamate (B2753861) Complexes

Spectrophotometry is a widely used analytical technique for the determination of selenium. The method is typically indirect, based on the reaction of selenium(IV) with a specific chromogenic reagent to form a colored complex that can be measured. While direct methods for selenium dimethyldithiocarbamate are not extensively detailed, the principles can be understood from analogous dithiocarbamate (B8719985) complexes.

For instance, a method for determining selenium(IV) involves using the sodium salt of hexamethyleneiminecarbodithioate (NaHMICdt), a related dithiocarbamate ligand. deepdyve.com In acidic conditions, selenium(IV) reacts with the ligand to form a yellow complex. deepdyve.com This complex is insoluble in water and can be extracted into an organic solvent like toluene (B28343). The absorbance of the resulting colored solution is then measured with a spectrophotometer at a specific wavelength. deepdyve.com The intensity of the color is directly proportional to the concentration of selenium in the sample. The absorption maximum for the selenium-hexamethyleneiminecarbodithioate complex in toluene is observed at 335 nm. deepdyve.com This method is reported to be highly sensitive and reproducible for determining trace amounts of selenium. deepdyve.com

Other spectrophotometric methods for selenium(IV) use different types of reagents. One such method is based on the oxidation of 2,4-dinitrophenyl hydrazine (B178648) hydrochloride (2,4-DNPH) by selenium, which then couples with N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NEDA) to form a pink-colored product with a maximum absorbance (λmax) at 520 nm. yorku.ca Another approach uses 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which reacts with Se(IV) in an acidic aqueous solution to form a compound that can be extracted into chloroform, with an absorption maximum at 300 nm. nih.gov

Table 1: Spectrophotometric Methods for Selenium(IV) Determination